molecular formula C5H4O2S B082081 5-Deuteriothiophene-2-carboxylic acid CAS No. 13999-11-6

5-Deuteriothiophene-2-carboxylic acid

Cat. No.: B082081
CAS No.: 13999-11-6
M. Wt: 129.16 g/mol
InChI Key: QERYCTSHXKAMIS-WFVSFCRTSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Chemical Sciences

The replacement of hydrogen with deuterium, known as deuterium labeling, is a critical technique for several reasons:

Mechanistic Elucidation: By selectively placing deuterium atoms at specific positions in a molecule, chemists can track the movement and transformation of atoms throughout a chemical reaction, providing deep insights into reaction mechanisms. princeton.edubeilstein-journals.org

Pharmacokinetic Studies: In pharmaceutical sciences, deuterium labeling can alter the metabolic fate of a drug. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes that involve C-H bond cleavage, potentially leading to improved drug stability and bioavailability. wikipedia.org

Spectroscopic Analysis: Deuterium labeling is extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy to simplify complex spectra and aid in structure determination. beilstein-journals.org In mass spectrometry, the known mass difference allows for the use of deuterated compounds as internal standards, enhancing the accuracy of quantitative analyses. beilstein-journals.org

Overview of Thiophene (B33073) Carboxylic Acids in Organic Chemistry

Thiophene is an aromatic heterocyclic compound containing a five-membered ring with one sulfur atom. libretexts.org Thiophene and its derivatives are of significant interest in organic chemistry and materials science. Thiophene-2-carboxylic acid, in particular, is a well-studied organic compound with the chemical formula C₅H₄O₂S. google.com It serves as a versatile building block in the synthesis of various pharmaceuticals and functional materials. For instance, it is a precursor to the anti-inflammatory drug Suprofen. google.com The reactivity of the thiophene ring and the carboxylic acid group allows for a wide range of chemical transformations.

Scope and Research Focus on 5-Deuteriothiophene-2-carboxylic Acid

While specific, in-depth research focused solely on this compound is not widely reported, its potential applications can be inferred from the combined knowledge of deuterium labeling and thiophene carboxylic acid chemistry. The research focus on this compound would likely be in the following areas:

Mechanistic Studies: As a deuterated analog of thiophene-2-carboxylic acid, it could be used to investigate the mechanisms of reactions involving the C-H bond at the 5-position of the thiophene ring, such as electrophilic substitution or metalation reactions.

Metabolic Tracer: If incorporated into a larger biologically active molecule, the deuterium at the 5-position could serve as a tracer to study the metabolic pathways of that molecule.

Advanced Materials: In materials science, the subtle changes in vibrational frequencies and intermolecular interactions due to deuteration could be explored for their effects on the properties of thiophene-based polymers or other functional materials.

Data on Thiophene-2-carboxylic Acid and its Deuterated Analog

Due to the limited availability of specific experimental data for this compound, the following tables provide data for the non-deuterated parent compound, thiophene-2-carboxylic acid, with a discussion of the expected changes upon deuteration.

Table 1: Physical Properties of Thiophene-2-carboxylic Acid

PropertyValue for Thiophene-2-carboxylic acidExpected Change for this compound
Molecular FormulaC₅H₄O₂SC₅H₃DO₂S
Molar Mass128.15 g/mol google.comApproximately 129.16 g/mol
Melting Point125–127 °C google.comA slight, often negligible, change is expected.
AppearanceWhite solid google.comExpected to be a white solid.

Interactive Data Table: Physicochemical Properties

Synthesis and Spectroscopic Analysis

Synthesis of this compound

A plausible synthetic route to this compound would involve the selective introduction of deuterium at the 5-position of the thiophene ring. One common strategy for such a synthesis would be:

Protection of the Carboxylic Acid: The carboxylic acid group of thiophene-2-carboxylic acid would first be protected, for example, as a methyl or ethyl ester, to prevent it from reacting with the strong base in the next step.

Lithiation: The protected thiophene-2-carboxylate would then be treated with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperature. This would selectively deprotonate the most acidic proton on the thiophene ring, which is at the 5-position, to form a 5-lithio derivative. google.com

Deuterium Quench: The resulting organolithium intermediate would then be quenched with a deuterium source, such as deuterium oxide (D₂O), to introduce the deuterium atom at the 5-position.

Deprotection: Finally, the protecting group on the carboxylic acid would be removed to yield this compound.

Spectroscopic Analysis of this compound

The spectroscopic data for this compound would be expected to be very similar to that of its non-deuterated counterpart, with some key differences:

¹H NMR Spectroscopy: The most significant difference would be the absence of a proton signal in the aromatic region corresponding to the hydrogen at the 5-position of the thiophene ring. The remaining protons on the thiophene ring would still be present. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be very similar to the non-deuterated compound. The carbon atom bonded to deuterium (C-5) would show a characteristic C-D coupling, which is typically a triplet in the proton-decoupled spectrum due to the spin of the deuterium nucleus (I=1). The chemical shift of C-5 might also be slightly shifted upfield compared to the C-H carbon in the non-deuterated compound.

Mass Spectrometry: The molecular ion peak in the mass spectrum would be observed at a mass-to-charge ratio (m/z) that is one unit higher than that of thiophene-2-carboxylic acid, reflecting the presence of the deuterium atom.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-deuteriothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2S/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERYCTSHXKAMIS-WFVSFCRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Deuteriothiophene 2 Carboxylic Acid and Deuterated Thiophene Carboxylic Acid Analogs

Direct Hydrogen Isotope Exchange (HIE) Strategies for Thiophene (B33073) Rings

Direct HIE represents a highly efficient and atom-economical approach for the synthesis of deuterated molecules, as it avoids the often lengthy and low-yielding multi-step syntheses starting from deuterated precursors. These strategies involve the direct replacement of hydrogen atoms on the thiophene ring with deuterium (B1214612) from a suitable source.

Metal-Catalyzed C-H Deuteration

Transition metal catalysis has emerged as a powerful tool for the selective activation and functionalization of C-H bonds, including their deuteration. Various metals have shown efficacy in catalyzing the HIE on thiophene rings.

Silver catalysis has proven to be a versatile and effective method for the site-selective deuteration of thiophene rings. dntb.gov.uarsc.org One of the key advantages of silver-catalyzed HIE is its ability to proceed without the need for directing groups, which are often required for other transition metal-catalyzed reactions. rsc.orgosti.gov This simplifies the synthesis and broadens the substrate scope.

Research has demonstrated that silver salts, such as silver carbonate (Ag₂CO₃), can effectively catalyze the H/D exchange at the β-position (C3 and C4) of thiophene rings using D₂O as the deuterium source. dntb.gov.uarsc.orgrsc.org This methodology is notable for its operational simplicity, as it can be performed in the open air, and its tolerance to a range of functional groups. rsc.orgrsc.org For instance, when the α-positions (C2 and C5) of the thiophene ring are blocked, silver catalysts selectively activate the β C-H bonds. rsc.orgosti.gov The optimal conditions for this transformation have been identified as using Ag₂CO₃ in combination with a phosphine (B1218219) ligand, such as MePhos, and a significant excess of heavy water at elevated temperatures (e.g., 100°C). rsc.orgosti.gov This system has been shown to achieve high levels of deuterium incorporation, often exceeding 90%. rsc.org

Furthermore, silver-catalyzed deuteration has been successfully applied to the direct deuteration of thiophene-based monomers, which are typically prepared through more complex multi-step syntheses from expensive deuterated starting materials. rsc.orgrsc.org The reaction is compatible with sensitive functional groups like C-Br and C-Cl bonds, which can be challenging substrates for other transition metal catalysts due to their potential for oxidative addition. rsc.orgosti.gov

In addition to β-deuteration, silver catalysts can also facilitate deuteration at the α-position of thiophenes, particularly when these positions are more acidic. nih.gov Studies have shown that a phosphine-ligated silver-carbonate complex can catalyze the site-selective deuteration of C–H bonds in various five-membered aromatic heterocycles, including thiophene, using CH₃OD as the deuterium source. nih.govberkeley.edu The selectivity of the deuteration is often directed towards the most acidic C-H bond. nih.gov For example, with 2-substituted thiophenes, deuteration occurs selectively at the 5-position. nih.govescholarship.org Mechanistic studies suggest that the rate-determining step involves the cleavage of the C-H bond from a phosphine-ligated, silver-carbonate intermediate. nih.govberkeley.edu

The scope of silver-catalyzed deuteration extends to a variety of substituted thiophenes, including those with electron-donating and electron-withdrawing groups, as well as unprotected alcohols and amines. nih.govescholarship.org High levels of deuterium incorporation can often be achieved, sometimes requiring multiple reaction cycles. nih.gov

Table 1: Silver-Catalyzed Deuteration of Thiophene Derivatives

SubstrateCatalyst SystemDeuterium SourcePosition(s) DeuteratedDeuterium Incorporation (%)Reference
2,5-DiphenylthiopheneAg₂CO₃/MePhosD₂Oβ-positions92 rsc.org
2-MethylthiopheneAg₂CO₃/JohnPhosCH₃OD5-positionup to 95 nih.gov
2-BromothiopheneAg₂CO₃/MePhosD₂Oβ-positionsHigh rsc.orgosti.gov
2-AcetylbenzothiopheneAg₂CO₃D₂OMethyl group>95 rsc.orgosti.gov

This table is interactive. Click on the headers to sort the data.

Palladium catalysis offers a powerful and versatile platform for the non-directed deuteration of arenes, including thiophene derivatives. nih.govchemrxiv.orgnih.gov A key advantage of these methods is their ability to function without pre-installed directing groups, enabling the late-stage deuteration of complex molecules. nih.govnih.gov

Recent advancements have led to the development of highly active palladium catalyst systems that utilize D₂O as a convenient and inexpensive deuterium source. nih.govchemrxiv.orgacs.org These systems often employ a dual-ligand approach, combining an N-acyl amino acid and an N-heterocycle, or utilize novel N,N-bidentate ligands containing an N-acylsulfonamide group. nih.govuni-freiburg.deresearchgate.net The reactions typically proceed through a reversible C-H activation step, which allows for high levels of deuterium incorporation. nih.govnih.gov

The functional group tolerance of these palladium-catalyzed deuteration protocols is remarkably broad, accommodating both electron-rich and electron-poor arenes and heteroarenes. acs.orguni-freiburg.deresearchgate.net For instance, substrates such as pyrrole, oxazole, and thiazole (B1198619) have been successfully deuterated, albeit sometimes with moderate yields and deuterium incorporation levels. acs.org The methodology has been successfully applied to the late-stage isotopic labeling of a wide array of pharmaceutically relevant motifs and their scaffolds. nih.govnih.gov

A notable example is the deuteration of a (-)-menthol ester of 3-thiophenecarboxylic acid, which was achieved efficiently using a palladium catalyst. acs.org This demonstrates the applicability of the method to thiophene derivatives bearing chiral auxiliaries. The reaction conditions can be tuned, with solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol-d₁ (d₁-HFIP) or mixtures of D₂O and HFIP being employed. nih.govacs.org The use of D₂O as part of the solvent system is particularly attractive due to its low cost. acs.org

While highly effective for many substrates, there are limitations. Some molecules may undergo decomposition under the reaction conditions, or prove to be unreactive. acs.org Nevertheless, palladium-catalyzed non-directed C-H deuteration represents a significant and complementary tool for the synthesis of deuterated arenes and heteroarenes. nih.govacs.org

Table 2: Palladium-Catalyzed Non-Directed Deuteration of Arenes and Heteroarenes

SubstrateCatalyst SystemDeuterium SourceKey FeaturesReference
Various ArenesPd(OAc)₂ with N,N-bidentate ligandD₂O/HFIPHigh functional group tolerance, late-stage deuteration nih.govacs.org
(-)-Menthol ester of 3-thiophenecarboxylic acidPd catalystD₂O/HFIPEfficient deuteration of a thiophene derivative acs.org
Pyrrole, Oxazole, ThiazolePd catalystd₁-HFIPDeuteration of electron-rich heteroarenes acs.org
PharmaceuticalsPd(OAc)₂ with pyridine (B92270) ligandD₂OLabeling of 39 pharmaceuticals uni-freiburg.denih.gov

This table is interactive. Click on the headers to sort the data.

Ruthenium and nickel complexes have emerged as effective catalysts for the deuteration of heteroarenes, including thiophene derivatives, through hydrogen isotope exchange (HIE). osti.govnih.gov These methods offer alternative strategies to the more commonly used iridium and palladium catalysts.

Ruthenium-catalyzed HIE has been developed for the selective deuteration of both ortho and meta positions of arenes using N-heteroarenes as directing groups and [D₄]acetic acid as the deuterium source. acs.org This approach provides a pathway to achieve meta-C-H activation, which can be challenging with other methods. acs.org Furthermore, ruthenium nanocatalysts have demonstrated efficacy in the deuteration and tritiation of various N-heterocycles like oxazole, imidazole, and triazole using D₂ or T₂ gas. nih.gov These nanocatalysts can offer higher isotope uptake and a broader substrate scope compared to existing procedures. nih.gov Ruthenium metal, prepared by the reduction of RuO₂, has also been shown to catalyze H/D exchange between organosilanes and perdeuteriobenzene. rsc.org

Nickel complexes have also been utilized for HIE. For instance, Ni(I)-X complexes with bulky α-diimine ligands have shown superior catalytic performance in the hydrogen isotope exchange of pharmaceuticals. rsc.org Nickel-catalyzed HIE has been applied to the site-selective deuteration of N-heterocycles, which is valuable for the tritiation of pharmaceuticals. rsc.org Raney nickel is a particularly useful catalyst for labeling various compounds using isotopic water or hydrogen gas sources. researchgate.net

The development of bimetallic nanoparticles, such as Ru/Ir, has also been explored to overcome challenges like the reduction of aromatic rings during H/D exchange reactions. researchgate.net Additionally, water-soluble NiRu complexes have been investigated as functional models for [NiFe]hydrogenases and have been shown to catalyze hydrogen isotope exchange in acidic media. lookchem.com

While significant progress has been made, the development of H/D exchange on heteroarenes without directing groups is still an area of active research. osti.gov The choice of catalyst, whether ruthenium or nickel-based, often depends on the specific substrate and the desired selectivity of deuteration. nih.govresearchgate.net

Table 3: Ruthenium and Nickel-Catalyzed Deuteration of Heteroarenes

Catalyst TypeSubstrate TypeDeuterium SourceKey FeaturesReference
Ruthenium ComplexArenes with N-heteroarene directing groups[D₄]acetic acidOrtho and meta selective deuteration acs.org
Ruthenium NanocatalystsN-heterocycles (oxazole, imidazole, etc.)D₂ or T₂ gasHigh isotope uptake, broad substrate scope nih.gov
Nickel(I) ComplexN-heterocycles, PharmaceuticalsD₂ gasSite-selective HIE rsc.org
Raney NickelVarious organic compoundsIsotopic water or H₂ gasUseful for labeling a wide range of compounds researchgate.net
NiRu Bimetallic ComplexWaterH₂/D₂ gaspH-dependent HIE lookchem.com

This table is interactive. Click on the headers to sort the data.

Base-Promoted Deuteration Techniques

Base-promoted hydrogen-deuterium exchange represents a classical yet effective method for the deuteration of certain heterocycles, including thiophenes. This approach relies on the abstraction of a proton by a base to form a carbanion, which is then quenched by a deuterium source. The acidity of the C-H bond is a critical factor in the success of this method.

For five-membered aromatic heterocycles, base-induced H/D exchange has been employed for isotopic labeling at multiple positions. escholarship.org However, these methods often require stoichiometric amounts of base and can necessitate high reaction temperatures, sometimes exceeding 120°C, and in some cases, even supercritical conditions. escholarship.org These harsh conditions can limit the functional group tolerance of the reaction.

A cooperative silver-base catalysis system has been developed for the multi-deuteration of heterocyclic N-oxides using D₂O as the deuterium source. dntb.gov.ua This indicates that the combination of a metal and a base can provide a synergistic effect, potentially allowing for milder reaction conditions and improved efficiency compared to using a base alone. The development of more refined base-promoted deuteration techniques continues to be an area of interest, particularly for substrates that are amenable to deprotonation under relatively mild conditions.

Acid-Catalyzed Deuteration Approaches for Thiophene Derivatives

Acid-catalyzed hydrogen-deuterium exchange offers another avenue for the deuteration of thiophene and its derivatives. This method typically involves the protonation (or deuteration) of the aromatic ring by a strong acid, leading to the formation of a sigma complex (arenium ion). Subsequent loss of a proton (or deuteron) can result in H/D exchange.

The interaction of electron-rich heteroaromatics like thiophene with strong Brønsted acids can lead to the formation of adducts that may undergo intramolecular proton transfer reactions. dntb.gov.ua When deuterated Brønsted acids are used, this can provide a straightforward route for the deuteration of these heterocycles. dntb.gov.ua However, the reactivity of thiophenes with strong acids must be carefully managed, as it can also lead to oligomerization or polymerization. dntb.gov.ua The choice of acid and reaction conditions is therefore crucial to achieve selective deuteration without significant side reactions. Research in this area aims to understand the mechanisms of these acid-catalyzed reactions to better control their outcomes for synthetic applications. dntb.gov.ua

Carboxylation-Based Synthetic Routes to Thiophene Carboxylic Acids with Deuterium Incorporation

Carboxylation reactions provide a direct pathway to introduce a carboxylic acid group onto a thiophene ring, which can be performed on a deuterated thiophene precursor to yield the target molecule.

Directed Metalation and Carbon Dioxide Quenching for Deuterated Carboxylic Acids

Directed metalation involves the deprotonation of an aromatic ring at a specific position, facilitated by a directing group, followed by quenching with an electrophile, in this case, carbon dioxide. For the synthesis of 5-deuteriothiophene-2-carboxylic acid, a pre-deuterated thiophene can be utilized. The process would involve the deprotonation at the 2-position of a 5-deuteriothiophene, followed by the introduction of carbon dioxide to form the corresponding carboxylic acid. The regioselectivity of the metalation is crucial and is often guided by the inherent acidity of the thiophene protons or by using a directing group. The use of free carboxylic acid sites in metal-organic frameworks has been explored for their potential in binding gases like carbon dioxide, a principle that shares relevance with the carboxylation step. rsc.org

Silver-Catalyzed C-H Carboxylation of Thiophenes

Recent advancements have led to the development of silver-catalyzed C-H carboxylation of thiophenes. acs.orgfigshare.com This method allows for the direct incorporation of CO2 into the C-H bond of thiophene derivatives under mild conditions. acs.orgfigshare.com A catalytic system, often involving a phosphine ligand and a base like lithium tert-butoxide, facilitates the reaction. acs.orgfigshare.com Experimental and computational studies suggest that the formation of an arylsilver intermediate is a critical step in this process. acs.org This methodology can be adapted for the synthesis of deuterated thiophene carboxylic acids by starting with a deuterated thiophene substrate.

A related silver-catalyzed H/D exchange reaction offers a method for introducing deuterium at the β-position (C3 and C4) of thiophene rings using D₂O as the deuterium source. researchgate.netrsc.orgrsc.orgosti.gov This reaction proceeds without the need for a directing group and demonstrates good functional group tolerance. researchgate.netrsc.orgrsc.orgosti.gov While this method primarily targets the β-positions, it highlights the utility of silver catalysis in modifying thiophene rings and could potentially be combined with other synthetic steps to achieve deuteration at the desired 5-position followed by carboxylation.

Deuterated Reagent-Mediated Synthesis of Heterocycles

An alternative to deuterating a pre-formed heterocycle is to construct the ring using deuterated building blocks. While not directly applied to this compound in the provided context, the principle of using deuterated reagents for heterocycle synthesis is a valuable strategy. nih.govnih.gov For instance, deuterated dimethylformamide dimethyl acetal (B89532) (DMF-DMA) has been used to synthesize various deuterated heterocycles. nih.govnih.gov This approach can be particularly useful for introducing deuterium at specific positions that are otherwise difficult to access through direct H/D exchange.

Decarboxylative Deuteration of Carboxylic Acid Precursors

Decarboxylative deuteration offers a route to introduce deuterium by replacing a carboxylic acid group with a deuterium atom. rsc.orgresearchgate.netnih.govrsc.orgresearchgate.net This method is particularly useful for accessing deuterated compounds from readily available carboxylic acid precursors. The reaction can be achieved using photoredox catalysis in the presence of a deuterium source like D₂O. nih.govrsc.orgresearchgate.net This strategy has been shown to be highly selective and compatible with a wide range of functional groups. nih.govrsc.orgresearchgate.net For the synthesis of a deuterated thiophene, one could envision starting with a thiophene dicarboxylic acid and selectively removing one of the acid groups via decarboxylative deuteration. A catalyst-free approach for decarboxylative deuteration has also been developed using tailored photoredox-active carboxylic acids, presenting a greener alternative. rsc.orgresearchgate.net

Chemo- and Regioselective Considerations in Deuterium Incorporation

The chemo- and regioselectivity of deuterium incorporation are critical for the synthesis of specifically labeled compounds like this compound.

Regioselectivity: The inherent reactivity of the thiophene ring often leads to preferential reactions at the α-positions (C2 and C5). However, specific catalysts and reaction conditions can be employed to direct functionalization to the β-positions (C3 and C4). For instance, silver-catalyzed H/D exchange has been shown to selectively introduce deuterium at the β-position of thiophenes. rsc.orgrsc.orgosti.gov Conversely, directed metalation can be used to target a specific α-position for carboxylation. Ruthenium-catalyzed H-D exchange using D₂O has also been described as a regioselective method, often guided by directing groups within the substrate. rsc.org

Chemoselectivity: When multiple reactive sites are present in a molecule, achieving chemoselectivity is paramount. For example, in a molecule containing both a C-H bond targeted for deuteration and a sensitive functional group, the chosen method must selectively deuterate without affecting the other group. The silver-catalyzed H/D exchange has demonstrated good tolerance for various functional groups, including halogens. rsc.orgosti.gov Similarly, decarboxylative deuteration methods have been developed to be highly chemoselective, avoiding unwanted side reactions. rsc.orgnih.govrsc.org

The synthesis of polysubstituted 2-aminothiophenes often involves considerations of regioselectivity in cyclization reactions, which is a related concept in controlling the final substitution pattern of the thiophene ring. researchgate.net

Mechanistic Investigations and Elucidation of Reaction Pathways for Deuterated Thiophenes

Kinetic Isotope Effect (KIE) Studies in Deuterated Thiophene (B33073) Systems

The KIE, expressed as the ratio of the rate constant of the light isotopologue (kH) to the heavy one (kD), provides information about bond-breaking or bond-forming events in the rate-determining step (RDS) of a reaction. wikipedia.orgpkusz.edu.cn

A primary kinetic isotope effect occurs when the isotopically labeled bond is broken or formed in the rate-determining step of a reaction. libretexts.org For reactions involving 5-deuteriothiophene-2-carboxylic acid, a significant PKIE would be observed if the C-D bond at the 5-position is cleaved during the RDS.

Magnitude and Interpretation : The magnitude of the deuterium (B1214612) PKIE (kH/kD) is typically greater than 1.5 and can be as high as 6 to 8 at room temperature. libretexts.orgpharmacy180.com Such a large value provides strong evidence that C-H(D) bond cleavage is a central part of the slowest step in the reaction sequence. pharmacy180.com For instance, in a metal-catalyzed C-H activation reaction at the 5-position of the thiophene ring, observing a kH/kD of approximately 7 would strongly support a mechanism where this activation is the rate-limiting event. researchgate.net Conversely, a kH/kD value close to 1 would indicate that C-H(D) bond cleavage occurs in a fast step either before or after the RDS. pkusz.edu.cn

Table 1: Expected Primary Kinetic Isotope Effects (PKIE) for Reactions at the 5-Position of Thiophene-2-carboxylic acid

Reaction Type C-H(D) Bond Status in RDS Expected kH/kD Mechanistic Implication
Metal-Catalyzed C-H Activation Broken ~ 6-8 C-H bond cleavage is the rate-determining step. pharmacy180.com
Electrophilic Aromatic Substitution Not Broken ~ 1 C-H bond cleavage occurs after the rate-determining formation of the intermediate.
Proton Abstraction by a Strong Base Broken > 1.5 Proton removal is rate-determining. pharmacy180.com

A secondary kinetic isotope effect is observed when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. wikipedia.org These effects are generally much smaller than PKIEs but provide valuable information about changes in the steric or electronic environment of the transition state. researchgate.net

Mechanism and Interpretation : In a reaction involving the carboxylic acid group of this compound, the deuterium at the 5-position would manifest a secondary KIE. SKIEs arise from changes in the vibrational frequencies of the C-D bond due to electronic alterations elsewhere in the molecule, such as a change in hybridization at the reaction center. princeton.edu

Normal SKIE (kH/kD > 1) : Typically observed when hybridization changes from sp³ to sp², suggesting a more loosely bound transition state.

Inverse SKIE (kH/kD < 1) : Often seen when hybridization changes from sp² to sp³, indicating a more constricted transition state with higher force constants for bending vibrations. researchgate.net

Research Findings : SKIEs are powerful for distinguishing between reaction mechanisms, such as Sₙ1 and Sₙ2. wikipedia.org For example, a large secondary α-deuterium KIE (kH/kD ≈ 1.15) can indicate significant bond rupture at the transition state, characteristic of a concerted elimination process. researchgate.net In the context of this compound, a reaction at the carboxyl group that increases conjugation with the thiophene ring could lead to a measurable SKIE at the 5-position, offering insight into the electronic nature of the transition state.

Deuterium substitution can also influence the position of a chemical equilibrium, an effect known as the equilibrium isotope effect (EIE). nih.gov This arises because the heavier deuterium atom favors the state in which it is most strongly bound, a consequence of differences in zero-point energies. taylorandfrancis.com

Application : This principle is used to study systems involving rapid, reversible processes like tautomerism or fluctuating hydrogen bonds. researchgate.net For this compound, isotopic perturbation could be used to study intermolecular interactions, such as dimer formation through hydrogen bonding of the carboxylic acid groups. The presence of deuterium could slightly shift the monomer-dimer equilibrium, which could be detected by sensitive techniques like NMR spectroscopy. researchgate.net Studies on terminal alkynes have shown that such equilibrium effects can influence the isotopic abundance achieved during labeling reactions unless a sufficient excess of the isotope donor is used. nih.gov

Probing Reaction Intermediates and Transition States with Deuterium Labeling

The strategic placement of deuterium in a reactant like this compound is a cornerstone for tracking the fate of specific atoms and identifying reaction intermediates. nih.gov By analyzing the location and amount of deuterium in the products, unreacted starting materials, and any byproducts, chemists can piece together the reaction pathway.

Identifying Intermediates : In the catalytic deuterodesulfurization (DDS) of thiophene, analysis of the deuterium content in the butadiene product and the unreacted thiophene revealed key mechanistic details. iastate.edu It was found that the unreacted thiophene incorporated deuterium, suggesting a reversible step involving C-H/C-D bond activation prior to the irreversible desulfurization. iastate.edu A similar experiment with this compound could determine if C-H activation is reversible or if intermediates are formed that scramble the deuterium label.

Elucidating Transition States : Deuterium labeling helps to infer the structure of transition states. researchgate.net For example, the distribution of deuterium in the products of an elimination reaction can distinguish between a concerted (E2) or stepwise (E1) mechanism. The observation of a large SKIE can point to significant bond weakening in the transition state, providing a more detailed picture of its geometry. researchgate.net

Role of Catalysts and Reagents in Deuterium Exchange Mechanisms

Catalysts are essential for facilitating the exchange of hydrogen for deuterium, as C-H bonds are generally inert. pkusz.edu.cn The choice of catalyst and reagents is critical for achieving selective deuteration of thiophenes.

Transition Metal Catalysts : A variety of transition metals, including iridium, rhodium, palladium, and platinum, are effective for H/D exchange. rsc.orgacademie-sciences.fr Iridium complexes, often used with a directing group, are highly effective for labeling aromatic substrates. youtube.com The carboxylic acid group in this compound could act as such a directing group, guiding the metal catalyst to activate the adjacent C-H bond at the 3-position or potentially the more remote C-H bond.

Silver-Catalyzed Exchange : Research has shown that a silver-catalyzed H/D exchange reaction can selectively introduce deuterium at the β-position (positions 3 and 4) of thiophene rings using D₂O as the deuterium source, notably without the need for a directing group. rsc.org This method is advantageous as it tolerates functional groups like halides, which are often reactive under other catalytic conditions. rsc.org

Reagents and Solvents : The deuterium source is a key reagent, with D₂O being a common, inexpensive choice. rsc.orglibretexts.org The solvent can also play a role; for example, using a deuterated solvent can sometimes lead to exchange, and the solvent's properties can alter the energy of the transition state, resulting in a secondary KIE. libretexts.org

Computational Support for Mechanistic Postulations

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful support for mechanisms proposed from experimental data. arxiv.org It allows for the calculation of molecular structures, energies of intermediates and transition states, and vibrational frequencies.

Calculating KIEs : A key application of computational chemistry is the prediction of kinetic isotope effects. By calculating the zero-point energies of the ground states and transition states for both the deuterated and non-deuterated species, a theoretical KIE can be determined. utdallas.edu The close agreement between an experimentally measured KIE and a computationally predicted KIE provides strong validation for a proposed reaction pathway. researchgate.net

Visualizing Reaction Pathways : Computational models can map out the entire energy profile of a reaction, identifying the lowest energy path from reactants to products. iaea.org This allows researchers to visualize the geometry of transition states and understand the electronic effects at play, such as how a catalyst interacts with a thiophene substrate. iaea.org

Advanced Spectroscopic Characterization of 5 Deuteriothiophene 2 Carboxylic Acid and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of deuterated compounds, NMR provides unparalleled insights into the precise location and percentage of deuterium incorporation.

²H NMR for Site Selectivity and Distribution

Deuterium Nuclear Magnetic Resonance (²H NMR or D-NMR) spectroscopy directly observes the deuterium nucleus. wikipedia.org This technique is highly effective for confirming the site-selectivity of the deuteration reaction. In the ²H NMR spectrum of 5-deuteriothiophene-2-carboxylic acid, a single resonance peak would be expected in the aromatic region, confirming that deuteration has occurred exclusively at one position on the thiophene (B33073) ring. The chemical shift in ²H NMR is nearly identical to that in ¹H NMR for the same position. wikipedia.org

While ²H NMR is less sensitive than ¹H NMR due to the lower gyromagnetic ratio of deuterium, it is invaluable for highly enriched compounds. wikipedia.org It provides a clear and unambiguous confirmation of the deuteration site, free from the complexities of overlapping proton signals that can sometimes occur in ¹H NMR.

Multi-nuclear NMR Techniques for Structural Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. In the case of this compound, the ¹³C NMR spectrum would be very similar to that of the non-deuterated compound. However, the carbon atom directly bonded to the deuterium (C-5) may exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to coupling with the spin-1 deuterium nucleus. Furthermore, a small upfield isotope shift is often observed for the deuterated carbon and adjacent carbons. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for Thiophene-2-carboxylic Acid

CompoundPositionChemical Shift (ppm)
Thiophene-2-carboxylic acidC-2~134
C-3~128
C-4~127
C-5~134
COOH~163

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. For the 5-deuterio analog, a slight upfield shift would be expected for C-5 and potentially for C-4.

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in the vibrational frequencies, providing further confirmation of deuteration.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The C-H stretching vibrations in aromatic systems typically appear in the region of 3100-3000 cm⁻¹. iosrjournals.org Upon deuteration, the C-D stretching vibration is expected to shift to a lower frequency, approximately in the range of 2300-2200 cm⁻¹, due to the increased reduced mass of the C-D bond. This significant and predictable shift is a clear indicator of successful deuteration.

The other characteristic vibrations of the thiophene ring and the carboxylic acid group would also be present. The very broad O-H stretching absorption of the carboxylic acid dimer is typically observed between 3300 and 2500 cm⁻¹. orgchemboulder.comspectroscopyonline.com The strong C=O stretching vibration of the carboxylic acid appears around 1700 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Table 3: Key FT-IR Vibrational Frequencies for Thiophene-2-carboxylic Acid and Expected Shifts for the 5-Deuterio Analog

Functional GroupVibrational ModeThiophene-2-carboxylic acid (cm⁻¹)Expected Shift for this compound
Aromatic C-HStretching3100-3000Shift to ~2300-2200 cm⁻¹ for C-D stretch
Carboxylic Acid O-HStretching (dimer)3300-2500 (broad)Minimal change
Carbonyl C=OStretching~1700Minimal change
Aromatic C=CStretching1550-1400Minor shifts
C-SStretching850-650Minor shifts
Aromatic C-HOut-of-plane bending950-850Shift to lower frequency for C-D bend

Note: The frequencies are approximate ranges. The most significant and diagnostically useful change is the appearance of the C-D stretching band. iosrjournals.org

Raman Spectroscopy Applications

Raman spectroscopy, which measures the inelastic scattering of light, is a complementary technique to FT-IR. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. For this compound, the C-D stretching vibration would also be observable in the Raman spectrum, appearing at a significantly lower frequency than the C-H stretching vibrations. iosrjournals.org

The symmetric breathing vibration of the thiophene ring, which is often a strong band in the Raman spectrum, may show a slight shift upon deuteration. By comparing the FT-IR and Raman spectra, a comprehensive picture of the vibrational modes of the molecule can be obtained, confirming the structural integrity and the specific site of isotopic labeling.

Polarized IR Spectra and Hydrogen Bonding Analysis in Thiophenic Acids

The study of hydrogen bonding in carboxylic acids provides deep insights into their crystal structure, molecular interactions, and vibrational dynamics. For thiophenic acids, polarized infrared (IR) spectroscopy is a powerful tool to investigate these bonds, particularly in the crystalline state where molecules often form centrosymmetric dimers through hydrogen bonds between their carboxyl groups.

In-depth studies have been conducted on thiophenic acid and its isomers, such as 2-thiophenic acid and 3-thiophenic acid, which serve as excellent analogs for understanding this compound. Polarized IR spectra of single crystals, measured at various temperatures (e.g., room temperature and 77 K), reveal significant details about the O-H stretching vibration, ν(O-H), and its deuterated counterpart, ν(O-D). nih.govnih.gov The analysis of these bands is complex due to several interacting mechanisms, including anharmonic coupling, Davydov coupling (vibrational exciton (B1674681) coupling between hydrogen bonds in the dimer), and Fermi resonances. nih.govnih.gov

Research on 2-thiophenic acid crystals, including isotopically neat (all H or all D) and mixed H/D samples, shows that the spectral intensity distribution in the ν(O-H) and ν(O-D) regions differs considerably from other hydrogen-bonded dimeric systems. nih.gov This distinction is attributed to the influence of the sulfur atom in the thiophene ring, which is directly linked to the carboxylic acid's hydrogen-bonded cycle. nih.gov The position of the carboxyl group on the thiophene ring (e.g., at position 2 versus position 3) alters the net electronic charge distribution, which in turn affects the electron charge density and strength of the hydrogen bonds. nih.gov

Upon deuteration of the carboxylic acid group, a characteristic red shift in the stretching frequency is observed. The broad and complex nature of the O-H stretching band in the region of 2500-3300 cm⁻¹ is a hallmark of strong hydrogen bonding in carboxylic acid dimers. libretexts.org Theoretical models that incorporate the various coupling and relaxation effects have been successful in reproducing the main features of the experimental IR line shapes for both hydrogenated and deuterated thiophenic acids at different temperatures. nih.govnih.gov

Furthermore, studies on related compounds like 2-thiopheneacetic acid and 2-thiopheneacrylic acid demonstrate that the electronic structure of the molecule dictates the nature of the vibrational exciton coupling. nih.gov For instance, the extended π-electron system in 2-thiopheneacrylic acid facilitates a strong "tail-to-head" Davydov coupling, whereas the more isolated dimers in 2-thiopheneacetic acid exhibit a weaker "side-to-side" coupling. nih.gov These findings underscore the sensitivity of IR spectroscopy to the subtle interplay between molecular structure, electronic effects, and hydrogen bonding networks in thiophene derivatives.

Table 1: Representative IR Vibrational Frequencies for Thiophenic Acid Analogs

Compound/VibrationFrequency Range (cm⁻¹)Observation
Thiophenic Acid Dimer (O-H stretch)2500 - 3300Very broad absorption due to strong hydrogen bonding. libretexts.org
Thiophenic Acid Dimer (C=O stretch)~1710Typical for a hydrogen-bonded carboxylic acid dimer. libretexts.org
Thiophenic Acid Monomer (C=O stretch)~1760Higher frequency for the free, non-hydrogen-bonded form. libretexts.org
2-Thiophenic Acid (νO-H / νO-D)Temperature & Isotope DependentSpectral shape influenced by the sulfur atom and Davydov coupling. nih.gov
3-Thiophenic Acid (νO-H / νO-D)Temperature & Isotope DependentLine shapes modeled by anharmonic coupling and Fermi resonance. nih.gov

Rotational Spectroscopy for High-Resolution Structural Determination of Deuterated Thiophenes

Rotational spectroscopy is an exceptionally precise technique for determining the geometric structure of molecules in the gas phase. By measuring the transition frequencies between rotational energy levels, one can extract rotational constants (A, B, and C), which are inversely related to the molecule's moments of inertia. From these constants, highly accurate bond lengths and angles can be derived.

For thiophene and its isotopologues, including deuterated variants, rotational spectroscopy provides an unambiguous method for structural elucidation. nih.gov The process involves synthesizing samples with deuterium enrichment, which allows for the observation of various isotopically substituted molecules in a single experiment. nih.gov The substitution of a hydrogen atom with a deuterium atom causes a small but measurable change in the molecule's mass distribution and, consequently, its rotational constants. By analyzing the spectra of multiple isotopologues, the precise coordinates of the substituted atoms can be determined using methods like Kraitchman's equations. nih.gov

The rotational spectrum of thiophene has been extensively studied across a wide frequency range, from a few gigahertz to the terahertz domain. nih.gov Least-squares fitting of the measured transition frequencies to a distorted-rotor Hamiltonian model yields a set of highly precise rotational constants for each isotopologue. nih.gov This high-resolution data enables the calculation of various types of molecular structures, such as the equilibrium (re) structure, which represents the geometry at the minimum of the potential energy surface.

Table 2: Illustrative Rotational Constants for Thiophene Isotopologues

IsotopologueA₀ (MHz)B₀ (MHz)C₀ (MHz)
Thiophene (Normal)8039.45416.73235.8
Thiophene-2-d₁7617.95360.53148.2
Thiophene-3-d₁8034.35163.73139.5
Thiophene-2,5-d₂7227.15306.93064.0
Thiophene-¹³C₂7919.25416.33217.4
Data derived from studies on thiophene and its isotopologues and serves as an illustration of the technique's capabilities. Actual values are from detailed spectroscopic analysis. nih.gov

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Confirmation

Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and assessing the isotopic purity of synthesized compounds, including those labeled with stable isotopes like deuterium. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is particularly well-suited for this purpose. nih.gov

The primary function of MS in the context of this compound is to verify the successful incorporation of the deuterium atom. This is achieved by comparing the mass-to-charge ratio (m/z) of the deuterated molecule with its non-deuterated analog, thiophene-2-carboxylic acid. The mass difference should correspond to the difference between the mass of a deuterium atom and a protium (B1232500) (¹H) atom.

HRMS provides the necessary accuracy to resolve the small mass difference between the intended deuterated product and any residual non-deuterated starting material or other isotopologues. nih.gov The monoisotopic mass of this compound is 128.99947729 Da. nih.gov This is distinct from the monoisotopic mass of the non-deuterated thiophene-2-carboxylic acid.

Furthermore, HRMS is used to determine the isotopic purity of the sample. By analyzing the relative intensities of the ion signals corresponding to the deuterated compound (D₁) and the non-deuterated compound (D₀), the percentage of deuterium incorporation can be calculated. nih.gov This is crucial for applications where a high degree of isotopic enrichment is required. The method is highly sensitive, requiring only a very small amount of sample, and provides rapid results. nih.gov

Table 3: Theoretical Mass Data for MS Analysis

CompoundMolecular FormulaMonoisotopic Mass (Da)
Thiophene-2-carboxylic acidC₅H₄O₂S128.00
This compoundC₅H₃DO₂S129.00
Note: The masses are rounded for simplicity. High-resolution MS measures these values to several decimal places, allowing for unambiguous identification. nih.gov

Theoretical and Computational Studies on 5 Deuteriothiophene 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for this class of compounds, often with basis sets like 6-31G** or 6-311G(d,p), to provide a balance of accuracy and computational efficiency. iosrjournals.orgmdpi.comresearchgate.net

Prediction of Spectroscopic Parameters

DFT calculations are instrumental in predicting and interpreting vibrational spectra (FT-IR and FT-Raman). By performing a normal coordinate analysis based on DFT calculations, vibrational frequencies can be assigned to specific molecular motions, such as stretching, bending, and torsional modes. iosrjournals.org For TCA, calculated vibrational frequencies, when scaled using appropriate factors to correct for anharmonicity and basis set limitations, show excellent agreement with experimental FT-IR and FT-Raman spectra. iosrjournals.orgsemanticscholar.org

Key vibrational modes for the thiophene (B33073) ring include C-H in-plane bending vibrations, typically observed in the 1000-1300 cm⁻¹ range, and C-H out-of-plane bending vibrations between 750-1000 cm⁻¹. iosrjournals.org The characteristic C-C stretching vibrations of the thiophene ring are found in the 1350-1530 cm⁻¹ region. iosrjournals.org For 5-deuteriothiophene-2-carboxylic acid, the most significant spectral change would be the shift of the C-H stretching and bending modes involving the 5-position to lower frequencies due to the heavier mass of deuterium (B1214612). The carboxylic acid group is characterized by a strong C=O stretching vibration, which is sensitive to hydrogen bonding and is typically observed around 1688 cm⁻¹. researchgate.net

Table 1: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Thiophene-2-carboxylic Acid
Vibrational AssignmentCalculated (B3LYP/6-31G**)Experimental (FT-IR)Experimental (FT-Raman)
C-C Stretching152615281530
C-C Stretching1410-1413
C-C Stretching135613521354
C-H In-plane bending-1283-
C-H In-plane bending-11051114
C-H Out-of-plane bending-910-
C-H Out-of-plane bending-858862

Data sourced from studies on the non-deuterated thiophene-2-carboxylic acid. iosrjournals.org

Analysis of Electronic Charge Distribution and Bond Properties

These interactions include the transfer of electron density from the lone pairs (LP) of the sulfur and oxygen atoms to the antibonding π* and σ* orbitals of the thiophene ring and carboxylic group. periodicodimineralogia.it This delocalization is a key feature of the molecule's aromaticity and influences its reactivity. iosrjournals.org The distribution of charges, often calculated using methods like Mulliken population analysis or derived from the electrostatic potential (ESP), shows that the oxygen atoms of the carboxylic acid are the most electronegative centers, making them prime sites for electrophilic attack and hydrogen bonding. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) indicates that charge transfer primarily occurs within the molecule upon electronic excitation. iosrjournals.orgmdpi.com

Conformational Analysis of Monomers and Dimers

Carboxylic acids can exist in different conformations due to rotation around the C-C and C-O single bonds. For TCA, computational studies have explored the potential energy surface to identify stable conformers. researchgate.net While the syn conformation of the carboxylic acid group (where the hydroxyl hydrogen is oriented toward the carbonyl oxygen) is generally more stable in the gas phase due to an intramolecular hydrogen bond, the anti conformation can become significantly populated in aqueous solutions due to favorable interactions with solvent molecules. nih.gov

In the solid state and in nonpolar solvents, carboxylic acids readily form hydrogen-bonded cyclic dimers. soton.ac.uk DFT calculations show that the dimer of TCA is stabilized by two strong O-H···O hydrogen bonds, forming a planar, eight-membered ring structure. soton.ac.uk This dimerization has a profound effect on the vibrational spectra, notably causing a red shift and broadening of the O-H stretching band and a slight shift in the C=O stretching frequency. researchgate.net

Quantum Molecular Dynamics Simulations

Intermolecular Interaction Studies (e.g., Thiophene Dimers)

The intermolecular forces between thiophene-containing molecules are critical for understanding their condensed-phase properties and crystal packing. High-level computational methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), have been used to accurately calculate the interaction energies of thiophene dimers. nih.govacs.orgresearchgate.net These studies show that the interaction is highly dependent on the orientation of the two molecules.

Dispersion forces are the primary source of attraction in thiophene dimers, although electrostatic interactions play a crucial role in determining the preferred orientation. nih.govacs.orgresearchgate.net The most stable configurations are typically T-shaped (perpendicular) and π-stacked (parallel) geometries. For the unsubstituted thiophene dimer, the perpendicular arrangement is more stable, with a calculated interaction energy of -3.12 kcal/mol, compared to -1.71 kcal/mol for the parallel-stacked dimer. nih.govacs.orgresearchgate.net This preference for a herringbone structure is observed in the crystals of many oligothiophenes. nih.gov The presence of substituents, such as the carboxylic acid group, would introduce strong, directional hydrogen bonding, which would dominate the intermolecular interactions, leading to the formation of the cyclic dimers discussed previously.

Table 2: Calculated Interaction Energies (kcal/mol) for Unsubstituted Thiophene Dimers
Dimer OrientationInteraction Energy (CCSD(T) estimate)Primary Attractive Force
Perpendicular (T-shaped)-3.12Dispersion & Electrostatics
Parallel (π-stacked)-1.71Dispersion

Data provides context for the fundamental interactions of the thiophene ring. nih.govacs.org

Computational Modeling of Reaction Mechanisms and Energy Profiles

DFT calculations are widely used to elucidate reaction mechanisms by mapping the energy profiles of reaction pathways, including the structures of reactants, transition states, and products. For reactions involving TCA, computational studies can provide mechanistic insights and explain observed reactivity. researchgate.netmdpi.com

One example is the palladium(II)-catalyzed direct carboxylation of thiophene with CO₂, a reaction that produces thiophene-2-carboxylic acid. mdpi.com DFT calculations have been used to investigate the mechanism, which involves the formation of a carbanion through C-H bond activation by palladium acetate, followed by a nucleophilic attack on CO₂ to form the C-C bond. mdpi.com Such studies help identify the rate-determining step and understand the role of catalysts and intermediates.

Furthermore, computational models have been used to compare the reactivity of different isomers, such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, in condensation reactions. researchgate.net By analyzing properties like the Lowest Unoccupied Molecular Orbital (LUMO) and electrostatic potential surfaces, researchers can predict and rationalize differences in reaction yields, attributing them to intrinsic differences in the molecules' electronic structures and conformational preferences. researchgate.net

Zero-Point Vibrational Energy (ZPE) and Isotope Effect Calculations

The substitution of hydrogen with its heavier isotope, deuterium, at the 5-position of thiophene-2-carboxylic acid to form this compound introduces subtle yet significant changes in the molecule's vibrational properties. These changes are primarily rooted in the difference in mass between protium (B1232500) (¹H) and deuterium (²H), which subsequently affects the zero-point vibrational energy (ZPE) of the molecule and gives rise to kinetic and equilibrium isotope effects.

Zero-point vibrational energy is the lowest possible energy that a quantum mechanical system may have. It is the energy of the ground vibrational state, which is non-zero due to the Heisenberg uncertainty principle. The ZPE of a molecule is the sum of the ground-state energies of all its vibrational modes. The frequency of a vibrational mode is dependent on the reduced mass of the atoms involved in the vibration.

For the C-H bond at the 5-position of thiophene-2-carboxylic acid, the vibrational frequency is higher than that of the C-D bond in this compound. This is because the reduced mass of the C-D system is greater than that of the C-H system. Consequently, the ZPE of the deuterated compound is lower than that of its non-deuterated counterpart. This difference in ZPE is the primary origin of the deuterium isotope effect.

Computational chemistry provides powerful tools to calculate the ZPE of molecules and to predict the magnitude of isotope effects. Density Functional Theory (DFT) is a commonly employed method for such calculations. By performing vibrational frequency calculations on the optimized geometries of both this compound and its parent compound, the ZPE for each can be determined.

The calculated ZPE values can then be used to predict the kinetic isotope effect (KIE) for reactions involving the cleavage of the C-H or C-D bond at the 5-position. In general, a reaction where a C-H bond is broken will proceed faster than the corresponding reaction where a C-D bond is broken, leading to a "normal" primary KIE (kH/kD > 1). This is because the difference in ZPE between the reactant and the transition state is smaller for the C-H bond cleavage compared to the C-D bond cleavage.

Equilibrium isotope effects (EIE) can also be predicted from ZPE calculations. The EIE reflects the effect of isotopic substitution on the equilibrium constant of a reaction. If the ZPE of the products is less sensitive to isotopic substitution than the reactants, a normal EIE will be observed.

While specific experimental or detailed computational studies on the ZPE and isotope effects of this compound are not extensively reported in the literature, the theoretical principles are well-established. The following tables provide a hypothetical representation of the kind of data that would be generated from such a computational study, based on typical values observed for similar aromatic compounds.

Table 1: Calculated Zero-Point Vibrational Energies (ZPE)

CompoundComputational MethodBasis SetZPE (kcal/mol)
Thiophene-2-carboxylic acidDFT (B3LYP)6-311++G(d,p)55.87
This compoundDFT (B3LYP)6-311++G(d,p)55.23

Table 2: Calculated Vibrational Frequencies for the C-H/C-D Stretching Mode at the 5-Position

CompoundComputational MethodBasis SetVibrational Frequency (cm⁻¹)
Thiophene-2-carboxylic acidDFT (B3LYP)6-311++G(d,p)~3100
This compoundDFT (B3LYP)6-311++G(d,p)~2300

Academic Research Applications and Broader Scientific Context of Deuterated Thiophene Derivatives

Applications in Fundamental Organic Reaction Mechanism Research

The use of deuterium-labeled compounds is a cornerstone of mechanistic chemistry, primarily for investigating the kinetic isotope effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, meaning it requires more energy to be broken. By selectively deuterating a specific position on a molecule, such as the 5-position of thiophene-2-carboxylic acid, chemists can determine if the cleavage of that C-H bond is involved in the rate-determining step of a reaction. If a significantly slower reaction rate is observed with the deuterated compound compared to its protium (B1232500) counterpart, it provides strong evidence for the involvement of that bond in the reaction's critical transition state.

This technique is invaluable for elucidating complex reaction pathways. For instance, in the synthesis of thiophene-2-carboxylic acid derivatives, multiple steps and intermediates are often involved. researchgate.net By using a deuterated starting material, researchers can track the deuterium (B1214612) label through the reaction sequence to confirm the proposed mechanism or to distinguish between competing pathways. researchgate.net Furthermore, deuterium labeling is instrumental in studying the metabolism of drugs, where understanding how a molecule is broken down by enzymes is crucial. acs.org The KIE can reveal which positions on a drug molecule are most susceptible to metabolic oxidation, providing insights that guide the design of more stable and effective pharmaceuticals. acs.org

Tailoring Material Properties through Deuteration

Deuteration serves as a subtle yet effective strategy for fine-tuning the bulk properties of materials derived from thiophene (B33073) building blocks, particularly in the realm of organic electronics.

Polymer SystemDeuteration PositionEffect on CrystallinityReference
Poly(3-hexylthiophene) (P3HT)Main-chain (thiophene ring)Significant reduction nih.govresearchgate.netosti.gov
Poly(3-hexylthiophene) (P3HT)Side-chain (hexyl group)Less significant impact nih.govresearchgate.net
Diketopyrrolopyrrole (DPP) PolymersSide-chainAlters crystalline properties; can lower the absolute degree of crystallinity acs.org

The substitution of hydrogen with deuterium can also modulate the optoelectronic properties of thiophene-based materials. acs.org While the fundamental electronic structure (i.e., HOMO/LUMO energy levels) is not drastically changed, the subtle shifts in molecular vibrations and intermolecular packing can influence device characteristics. acs.org For example, in donor-acceptor conjugated polymers, side-chain deuteration has been found to increase the melting and crystallization temperatures. researchgate.netacs.org Although in some cases it did not significantly alter charge mobility, the changes in thermal behavior and crystal packing can still be leveraged. researchgate.netacs.org

In certain photovoltaic applications, selective deuteration of the main chain in P3HT was shown to reduce the short-circuit current, a change linked to the aforementioned effects on film crystallinity and morphology. researchgate.net Conversely, deuteration has been successfully employed to enhance the efficiency and stability of organic light-emitting diodes (OLEDs). acs.org Deuterated versions of emitter molecules can exhibit higher quantum efficiencies and lower rates of degradation under high voltage, attributed to the suppression of non-radiative decay pathways involving high-frequency C-H vibrations. acs.org

Polymer SystemProperty InvestigatedEffect of DeuterationReference
Diketopyrrolopyrrole (DPP) PolymersThermal PropertiesIncreased melting and crystallization temperatures researchgate.netacs.org
P3HT/PCBM PhotovoltaicsShort-Circuit CurrentReduction with main-chain deuteration researchgate.net
Aluminum 8-hydroxyquinoline (B1678124) (Alq3) OLEDsExternal Quantum Efficiency~280% increase at 500 mA/cm² acs.org
Alq3 OLEDsHigh-Voltage StabilityImproved stability acs.org

Advanced Synthetic Building Blocks and Reagents

Thiophene derivatives are fundamental building blocks for a vast array of functional organic materials, including semiconductors, dyes, and liquid crystals. researchgate.netmdpi.com Deuterated versions of these building blocks, such as 5-deuteriothiophene-2-carboxylic acid, are becoming increasingly valuable as they allow for the synthesis of materials with tailored properties or for specific analytical purposes. osti.gov

The development of novel synthetic methods has made deuterated thiophenes more accessible. For example, a silver-catalyzed hydrogen/deuterium exchange reaction has been reported, which allows for the direct deuteration of thiophene rings, including at the typically less reactive β-positions, using D₂O as the deuterium source. rsc.orgrsc.org This method is compatible with a range of functional groups and can be applied in the late-stage deuteration of complex molecules, providing a direct route to novel deuterated building blocks for materials science. osti.govrsc.org These deuterated monomers can then be polymerized to create materials for advanced applications, such as in organic solar cells and field-effect transistors, where the isotopic label can be used to probe structure-property relationships. mdpi.comosti.gov

Deuterium Labeling for Quantitative Analytical Methods (e.g., Internal Standards in MS)

In quantitative analysis, particularly in assays using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are essential for achieving high accuracy and precision. acs.orgnih.gov These standards, which are chemically identical to the analyte but have a higher mass due to isotopic substitution, are added to a sample in a known quantity before processing. nih.gov Because the internal standard and the analyte exhibit nearly identical behavior during sample extraction, chromatography, and ionization, any sample loss or variation in instrument response affects both equally. nih.govnih.gov By measuring the ratio of the analyte's signal to the internal standard's signal, a highly reliable quantification can be made. researchgate.net

A compound like this compound is an ideal candidate for use as an internal standard for the quantification of its non-deuterated form or structurally similar thiophene derivatives. nih.gov The preparation of deuterated standards can be achieved through various methods, including direct hydrogen-deuterium exchange reactions. nih.gov When developing such assays, care must be taken to ensure a sufficient mass difference between the analyte and the standard to avoid signal overlap from the analyte's naturally occurring heavy isotopes (e.g., ¹³C, ³⁴S), which can interfere with the internal standard's signal if the mass separation is too small. nih.gov The use of compounds with multiple deuterium atoms is a common strategy to mitigate this issue. researchgate.net

Q & A

Advanced Research Question

  • In vitro assays : Compare cytotoxicity (e.g., IC₅₀ in HEK293 cells) between deuterated and non-deuterated analogs using MTT assays .
  • Metabolic stability : Use liver microsomes to evaluate deuteration’s impact on metabolic half-life (t₁/₂). Monitor deuterium loss via HRMS .
  • Environmental safety : Follow SDS guidelines for non-deuterated thiophene derivatives (e.g., prevent environmental release via sealed waste containers) .

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